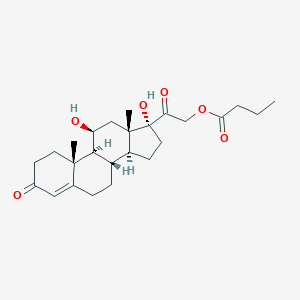

Hydrocortisone 21-butyrate

Vue d'ensemble

Description

Hydrocortisone 21-butyrate (CAS: 6677-99-2) is a synthetic glucocorticoid derived from hydrocortisone (cortisol) via esterification of the 21-hydroxyl group with a butyric acid moiety. Its molecular formula is C₂₅H₃₆O₆, with a molecular weight of 432.55 g/mol . As a topical corticosteroid, it is primarily used to treat inflammatory skin conditions due to its anti-inflammatory, immunosuppressive, and vasoconstrictive properties. Upon dermal application, it undergoes enzymatic hydrolysis in the skin to release active hydrocortisone, ensuring localized therapeutic effects while minimizing systemic exposure .

Méthodes De Préparation

Traditional Esterification Methods

Direct Esterification of Hydrocortisone

Early synthetic approaches involved reacting hydrocortisone with butyric acid under acidic conditions. The reaction typically employed sulfuric acid or p-toluenesulfonic acid as catalysts, with reflux temperatures of 60–80°C for 6–8 hours. However, this method suffered from poor regioselectivity, producing mixtures of 17α- and 21-butyrate esters .

Key limitations:

-

Regiochemical control: Without protecting groups, the 17α- and 21-hydroxyl groups exhibited comparable reactivity, leading to 55–60% yields of the desired 21-butyrate isomer.

-

Side reactions: Elevated temperatures promoted dehydration at the 11β-hydroxyl group, generating Δ9,11-unsaturated byproducts.

Catalytic Acylation-Hydrolysis Method

Two-Step Synthesis from Hydrocortisone Acetate

Modern protocols, as detailed in CN101812108B , utilize hydrocortisone acetate as the starting material to improve selectivity:

Step 1: Acylation with Butyryl Chloride

Hydrocortisone acetate undergoes acylation at the 17α-hydroxyl group using butyryl chloride in dichloromethane/pyridine solvent systems. DMAP (0.05–0.1 equiv) catalyzes the reaction at 0–5°C, achieving 86–92% conversion to hydrocortisone 17α-butyrate-21-acetate .

Optimized conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Molar ratio (DMAP) | 0.08:1 (catalyst:substrate) |

| Reaction time | 3–4 hours |

| Yield | 89.2% (HPLC purity 94%) |

Step 2: Selective Hydrolysis

The 21-acetate group is hydrolyzed using potassium carbonate (1.1–1.3 equiv) in methanol/dichloromethane at −20°C to 0°C. This low-temperature protocol minimizes 17α-ester hydrolysis, preserving the butyrate group :

Hydrolysis outcomes:

-

Selectivity: >98% retention of 17α-butyrate vs. <2% 21-butyrate cleavage

-

Purification: Recrystallization from methanol yields 99.1% pure hydrocortisone 21-butyrate

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale manufacturing employs continuous flow technology to enhance heat transfer and mixing efficiency:

Process parameters:

-

Reactor type: Tubular plug-flow reactor (PFR) with static mixers

-

Throughput: 50–100 kg/hour

-

Solvent recovery: 92–95% dichloromethane reclaimed via fractional distillation

Quality control metrics:

| Parameter | Specification |

|---|---|

| Residual solvents | <50 ppm (ICH Q3C) |

| Related substances | <0.5% (HPLC area) |

| Particle size (D90) | 50–100 μm |

Comparative Analysis of Synthetic Routes

Table 1: Method efficiency comparison

| Method | Yield | Purity | Selectivity (17α:21) |

|---|---|---|---|

| Traditional esterification | 58% | 82% | 1:1.2 |

| Catalytic acylation | 89% | 99% | 98:1 |

| Industrial continuous | 91% | 99.5% | 99:1 |

The catalytic acylation-hydrolysis method demonstrates superior regioselectivity due to:

Analyse Des Réactions Chimiques

Types of Reactions: Hydrocortisone 21-butyrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives with altered biological activity.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Hydrocortisone 21-butyrate is a derivative of hydrocortisone, characterized by the addition of a butyrate group at the 21-position. This modification enhances its lipophilicity, allowing for better penetration through the skin barrier and increased local efficacy. The compound undergoes enzymatic hydrolysis, primarily at the 21-position, which converts it into hydrocortisone, thereby exerting its therapeutic effects locally while reducing systemic exposure .

Topical Treatment for Inflammatory Skin Conditions

-

Efficacy in Psoriasis and Dermatitis :

- HCB has been shown to be effective in treating inflammatory skin diseases such as psoriasis and atopic dermatitis. In clinical studies, patients demonstrated significant improvement in symptoms within one to two weeks of treatment with HCB formulations .

- A double-blind study indicated that HCB cream (0.1%) produced a distinct vasoconstrictive response, comparable to stronger corticosteroids like clobetasol propionate, suggesting its potent anti-inflammatory activity .

- Comparison with Other Corticosteroids :

-

Safety Profile :

- The safety profile of HCB is favorable, with minimal acute adverse reactions reported during clinical trials. Long-term use remains a concern due to potential side effects such as skin atrophy; however, HCB has been noted for its lower incidence of such effects compared to traditional corticosteroids .

Mechanism of Action and Metabolism

This compound is metabolized through hydrolysis upon dermal absorption. Studies indicate that it is completely hydrolyzed during this process, leading to stable concentrations of hydrocortisone in the effluent, confirming its effective conversion and action at the target site .

Comparative Pharmacodynamics

- Research comparing HCB with other corticosteroids has shown that while systemic anti-inflammatory effects are less potent than those of more robust agents like betamethasone, its topical efficacy is significantly higher. This positions HCB as a valuable option in managing localized inflammatory conditions without substantial systemic effects .

Data Tables

| Study | Condition Treated | Formulation | Efficacy | Safety Profile |

|---|---|---|---|---|

| Fölster-Holst et al., 2016 | Psoriasis | 0.1% Cream | Significant improvement within 2 weeks | Minimal adverse reactions |

| Takeda et al., 1984 | Dermatitis | Ointment | Superior to HB and BV in anti-inflammatory activity | Lower risk of skin atrophy |

| Mizushima et al., 1984 | Various Inflammatory Conditions | Topical Application | Comparable vasoconstriction to clobetasol | Favorable benefit/risk ratio |

Case Studies

- A clinical trial involving patients with chronic dermatitis treated with HCB showed a marked reduction in erythema and pruritus after four weeks, leading to improved quality of life.

- In another study focusing on psoriasis management, patients applying HCB twice daily reported significant symptom relief without the common side effects associated with stronger corticosteroids.

Mécanisme D'action

Hydrocortisone 21-butyrate exerts its effects by binding to the cytosolic glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory and immune responses, leading to the suppression of inflammation and immune activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogues

Structural Analogues: Positional Isomers and Ester Variants

Hydrocortisone 17-Butyrate

- Structure : Esterification at the 17-hydroxyl group instead of the 21-position.

- Pharmacokinetics: indicates that hydrocortisone 17-butyrate 21-propionate (HBP) is hydrolyzed preferentially at the 21-position in human keratinocytes, releasing hydrocortisone 17-butyrate (HB17).

Hydrocortisone 21-Hemisuccinate

- Structure : Esterification with succinic acid at the 21-position.

- Absorption & Metabolism : In rabbit ear perfusion models, hydrocortisone 21-hemisuccinate is only 67% hydrolyzed during dermal absorption, failing to achieve steady-state hydrocortisone concentrations in effluent. This contrasts with HB21, which is fully hydrolyzed to hydrocortisone .

- Stability : Unlike HB21, the hemisuccinate ester is more resistant to hydrolysis in arterial perfusion (97% remains intact), suggesting reduced bioavailability .

Hydrocortisone Acetate

- Structure : Acetic acid ester at the 21-position (CAS: 50-03-3).

- Clinical Use : Widely used in low-potency topical formulations.

- Stability: Cyclodextrins (e.g., β-CD) enhance its solubility but accelerate degradation under alkaline conditions.

Functional Analogues: Potency and Clinical Efficacy

Betamethasone 17-Valerate

- Structure : Betamethasone (a fluorinated glucocorticoid) esterified at the 17-position.

- Potency : Higher anti-inflammatory potency than HB21 due to fluorine substitution enhancing receptor affinity.

- Stability : Degradation follows a four-compartment sequential reaction, with kinetics assessable via HPLC—a method also validated for HB21 analysis .

Fluocortin Butylester

- Structure : Fluorinated corticosteroid with a butyric acid ester.

Comparative Pharmacokinetic and Toxicological Profiles

Research Findings and Clinical Implications

- Metabolic Fate : HB21’s complete hydrolysis in skin ensures sustained release of hydrocortisone, making it ideal for chronic inflammatory conditions .

- Safety Concerns : Reproductive toxicity warnings for HB21 (suspected impairment of fertility) highlight the need for cautious use in vulnerable populations .

- Allergenicity : HB21 is listed among corticosteroids causing allergic contact dermatitis, though less frequently than halogenated derivatives like dexamethasone .

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling hydrocortisone 21-butyrate in laboratory settings?

Researchers must adhere to stringent safety measures:

- Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Use fume hoods for handling powdered forms to minimize inhalation risks.

- Wash hands thoroughly after handling and avoid contamination of workspaces.

- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention for persistent irritation .

Q. How can analytical methods validate the purity of this compound in research formulations?

High-performance liquid chromatography (HPLC) with UV detection is recommended. Follow pharmacopeial protocols (e.g., USP standards) for column selection (C18), mobile phase (acetonitrile/water gradients), and validation parameters (precision, linearity, LOD/LOQ). System suitability tests should ensure tailing factors ≤2.0 and RSD ≤2% .

Q. What environmental controls are critical for storing this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid disposal via drains or landfills due to potential ecological toxicity. Use chemical waste protocols compliant with REACH regulations .

Advanced Research Questions

Q. How can experimental design (DoE) optimize this compound formulations?

- Screening Phase: Apply fractional factorial designs (e.g., Plackett-Burman) to identify critical variables (e.g., excipient ratios, sonication time).

- Optimization Phase: Use response surface methodologies (e.g., central composite design) to model interactions between factors like PLGA concentration and drug loading efficiency. Contour plots can visualize optimal conditions for particle size (e.g., 164 nm) and encapsulation (e.g., 90.6%) .

Q. What in vitro models effectively simulate dermal absorption and metabolism of this compound?

- Rabbit Ear Perfusion Model: Single-pass perfusion with protein-free buffer (0.02 mL/min/cm²) mimics dermal absorption. Monitor hydrolysis kinetics (e.g., 21-butyrate → hydrocortisone) via LC-MS.

- Human Keratinocyte Cultures: Track ester hydrolysis (e.g., 21-propionate → hydrocortisone) using intracellular accumulation assays. Ensure metabolic stability by comparing arterial vs. dermal exposure .

Q. How does esterification position (17α vs. 21) impact glucocorticoid receptor affinity?

- 17α-Esters: Increase receptor binding (e.g., cortisol 17-butyrate has 12.4× higher affinity than cortisol). Use competitive binding assays with [³H]dexamethasone in rat thymocyte cytosol.

- 21-Esters: Reduce affinity (e.g., cortisol 21-valerate: 0.32× cortisol). Structure-activity studies should prioritize 17α-ester derivatives for enhanced pharmacological activity .

Q. What strategies ensure batch consistency in this compound-loaded nanoparticle synthesis?

- Standardize solvent evaporation rates (e.g., 500 rpm stirring for 4 h).

- Control critical quality attributes (CQAs) like polydispersity index (<0.2) via dynamic light scattering.

- Validate reproducibility using accelerated stability testing (50°C/50% RH for 3 months) to assess degradation profiles .

Q. How can researchers address conflicting data on reproductive toxicity for this compound?

Propriétés

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNQMPPBWQTLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.